molecular formula C10H15NO B12976245 (S)-2-Amino-2-(2-ethylphenyl)ethanol

(S)-2-Amino-2-(2-ethylphenyl)ethanol

Cat. No.: B12976245
M. Wt: 165.23 g/mol
InChI Key: BBVNQYQLXUWFCM-SNVBAGLBSA-N
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Description

(S)-2-Amino-2-(2-ethylphenyl)ethanol is an organic compound that belongs to the class of amino alcohols. It features a chiral center, making it an enantiomerically pure compound. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 2-ethylphenyl group. The compound’s structure allows it to participate in various chemical reactions and makes it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-ethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2-acetyl-2-ethylphenylamine with a chiral borane reagent can yield this compound with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-ethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-2-(2-ethylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-ethylphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical interactions. These interactions can influence cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(2-ethylphenyl)ethanol is unique due to its specific chiral configuration and the presence of the 2-ethylphenyl group. This configuration can result in distinct interactions with biological targets and unique chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-2-amino-2-(2-ethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-2-8-5-3-4-6-9(8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1

InChI Key

BBVNQYQLXUWFCM-SNVBAGLBSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](CO)N

Canonical SMILES

CCC1=CC=CC=C1C(CO)N

Origin of Product

United States

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